Structural Differentiation: 6-Methyl Substitution Confers Altered Lipophilicity and Steric Bulk vs. Unsubstituted Analog
The presence of a methyl group at the 6-position of the phenyl ring in 5-(2-amino-6-methylphenyl)pyrrolidin-2-one (CAS 2059949-34-5) increases lipophilicity and molecular weight compared to the unsubstituted analog 5-(2-aminophenyl)pyrrolidin-2-one (CAS 1314723-28-8) . This structural modification can significantly influence target binding affinity and pharmacokinetic properties in drug discovery programs [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 190.24 g/mol; LogP: 1.53 |
| Comparator Or Baseline | 5-(2-aminophenyl)pyrrolidin-2-one: MW 176.22 g/mol; LogP (estimated) ~1.2 |
| Quantified Difference | ΔMW = 14.02 g/mol; ΔLogP ≈ +0.3 |
| Conditions | Calculated/experimental values from vendor specifications |
Why This Matters
For medicinal chemists optimizing lead series, even a modest ΔLogP of 0.3 can translate to measurable differences in cell permeability and metabolic stability, making this specific analog a distinct tool for SAR exploration.
- [1] Curtin, M. L., et al. SAR of amino pyrrolidines as potent and novel protein-protein interaction inhibitors of the PRC2 complex through EED binding. Bioorganic & Medicinal Chemistry Letters, 2017, 27(7), 1576-1583. View Source
